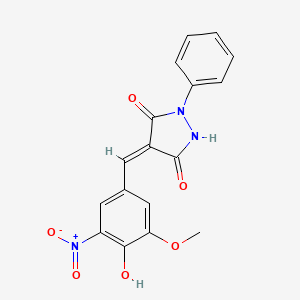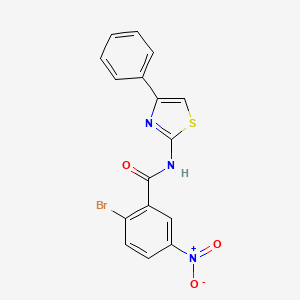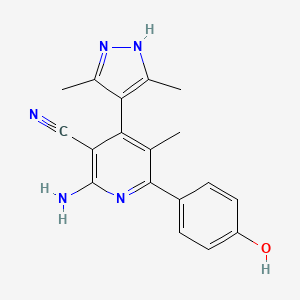![molecular formula C22H21ClN2O4S B3734710 N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)glycinamide](/img/structure/B3734710.png)
N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)glycinamide
Overview
Description
N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)glycinamide, also known as BCS-1774, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. BCS-1774 is a small molecule inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)glycinamide inhibits the activity of CK2, a protein kinase that plays a crucial role in various cellular processes. CK2 is overexpressed in many cancers and is involved in the regulation of cell proliferation, survival, and apoptosis. The inhibition of CK2 by N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)glycinamide leads to the induction of cell death in cancer cells. In addition, N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)glycinamide has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that regulates the expression of many pro-inflammatory genes.
Biochemical and Physiological Effects:
N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)glycinamide has been shown to have various biochemical and physiological effects. In cancer cells, N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)glycinamide induces cell death by inhibiting the activity of CK2, which is essential for cell survival. In addition, N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)glycinamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)glycinamide has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)glycinamide has several advantages for lab experiments, including its high purity and yield, making it suitable for scientific research. However, one limitation of N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)glycinamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)glycinamide has not been extensively studied for its pharmacokinetics and pharmacodynamics, which are essential for determining its efficacy and safety in vivo.
Future Directions
There are several future directions for the study of N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)glycinamide. One direction is to investigate the efficacy and safety of N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)glycinamide in vivo, particularly in animal models of cancer, inflammation, and neurodegenerative disorders. Another direction is to optimize the synthesis of N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)glycinamide to improve its solubility and bioavailability. Furthermore, the development of more potent and selective CK2 inhibitors may lead to the discovery of new therapeutic targets for various diseases.
Scientific Research Applications
N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)glycinamide has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. The inhibition of CK2 by N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)glycinamide has been shown to induce cell death in cancer cells, making it a promising candidate for cancer therapy. In addition, N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)glycinamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)glycinamide has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-29-20-9-5-8-19(14-20)24-22(26)16-25(15-17-6-3-2-4-7-17)30(27,28)21-12-10-18(23)11-13-21/h2-14H,15-16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCICJZMBOHPAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Benzyl4-chlorobenzenesulfonamido)-N-(3-methoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3734631.png)
![2-[4-(2-methylbenzoyl)-1-piperazinyl]-6-nitro-1,3-benzothiazole](/img/structure/B3734637.png)
![6-ethoxy-2-{[(6-nitro-1H-indol-3-yl)methyl]thio}-1,3-benzothiazole](/img/structure/B3734661.png)
![5-{3,5-dichloro-4-[(3-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3734663.png)


![1-cyclopentyl-4-(2-ethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3734685.png)
![3-{5-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,2,4-oxadiazol-3-yl}-2-quinolinol](/img/structure/B3734687.png)
![2-(4-phenyl-1,3-thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3734702.png)
![1-allyl-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3734712.png)
![7-(3,5-dichloro-2-methoxybenzoyl)-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3734722.png)
![5-{2-[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl}-2,6-dimethylpyrimidin-4(3H)-one](/img/structure/B3734732.png)

